molecular formula C14H23N3O2 B2772956 (2S,4S)-N-(1-Cyanocyclohexyl)-4-methoxy-1-methylpyrrolidine-2-carboxamide CAS No. 2223334-92-5

(2S,4S)-N-(1-Cyanocyclohexyl)-4-methoxy-1-methylpyrrolidine-2-carboxamide

Cat. No.: B2772956
CAS No.: 2223334-92-5
M. Wt: 265.357
InChI Key: KVMPSJGOGBLMSB-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4S)-N-(1-Cyanocyclohexyl)-4-methoxy-1-methylpyrrolidine-2-carboxamide is a synthetic organic compound It belongs to the class of pyrrolidine carboxamides and features a cyanocyclohexyl group, a methoxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-N-(1-Cyanocyclohexyl)-4-methoxy-1-methylpyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Cyanocyclohexyl Group: This step involves the addition of a cyanocyclohexyl group to the pyrrolidine ring, which can be achieved through nucleophilic substitution or other suitable reactions.

    Methoxylation and Methylation:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyanocyclohexyl group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrrolidine ring or the methoxy group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted pyrrolidines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism by which (2S,4S)-N-(1-Cyanocyclohexyl)-4-methoxy-1-methylpyrrolidine-2-carboxamide exerts its effects depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interacting with specific receptors on cell surfaces, modulating cellular responses.

    Pathway Modulation: Affecting signaling pathways within cells, leading to changes in gene expression or protein activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-N-(1-Cyanocyclohexyl)-4-hydroxy-1-methylpyrrolidine-2-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    (2S,4S)-N-(1-Cyanocyclohexyl)-4-methoxy-1-ethylpyrrolidine-2-carboxamide: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(2S,4S)-N-(1-Cyanocyclohexyl)-4-methoxy-1-methylpyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(2S,4S)-N-(1-cyanocyclohexyl)-4-methoxy-1-methylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-17-9-11(19-2)8-12(17)13(18)16-14(10-15)6-4-3-5-7-14/h11-12H,3-9H2,1-2H3,(H,16,18)/t11-,12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMPSJGOGBLMSB-RYUDHWBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1C(=O)NC2(CCCCC2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H](C[C@H]1C(=O)NC2(CCCCC2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.